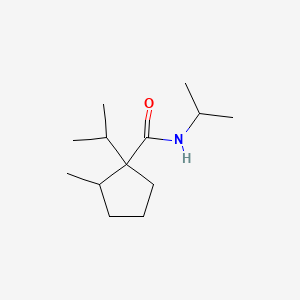![molecular formula C23H23FN2O3 B13759955 Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate CAS No. 1184913-34-5](/img/structure/B13759955.png)
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a fluorophenyl group, a benzyl group, and a diazaspirodecane core, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic intermediate.
Attachment of the benzyl group: This is typically done through a benzylation reaction using benzyl chloride and a base.
Final modifications: These may include oxidation or reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones.
Reduction: This can convert ketones to alcohols or amines to secondary amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (5R,7S)-1-(3-fluorophenyl)-7-methyl-4-(methylamino)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
- Benzyl (5R,7S)-1-(3-fluorophenyl)-4-imino-7-methyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Uniqueness
Compared to similar compounds, Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both fluorophenyl and benzyl groups. These features contribute to its unique chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
1184913-34-5 |
|---|---|
Molekularformel |
C23H23FN2O3 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate |
InChI |
InChI=1S/C23H23FN2O3/c1-17-15-23(11-10-21(27)26(23)20-9-5-8-19(24)14-20)12-13-25(17)22(28)29-16-18-6-3-2-4-7-18/h2-11,14,17H,12-13,15-16H2,1H3 |
InChI-Schlüssel |
ONGWWPBBAPRGTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCN1C(=O)OCC3=CC=CC=C3)C=CC(=O)N2C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)

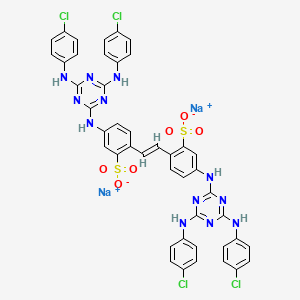
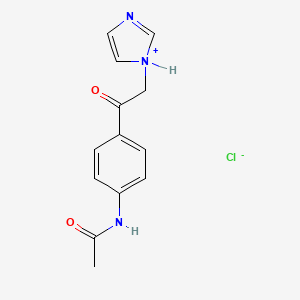

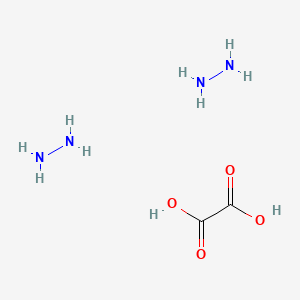


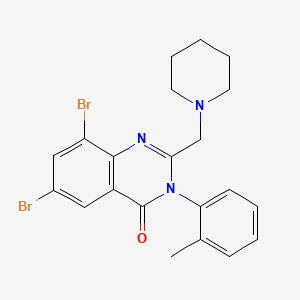
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
